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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Cat. No.: B15541729 Get Quote

Introduction

Live cell imaging is a powerful technique for observing dynamic cellular processes in real-time.

The use of fluorescent probes in the far-red spectrum, such as Cyanine5 (Cy5), is particularly

advantageous due to reduced phototoxicity and minimal background autofluorescence from

cellular components.[1][2] The high-affinity interaction between biotin and streptavidin provides

a versatile and robust method for specific molecular labeling. This document outlines a detailed

protocol for labeling and imaging live cells using a Cy5-streptavidin conjugate to detect a

biotinylated molecule of interest, a common and effective strategy that provides significant

signal amplification.[3][4]

The Cy5 fluorophore exhibits excitation and emission maxima at approximately 650 nm and

670 nm, respectively, placing it in the near-infrared region of the spectrum.[1] This spectral

profile is ideal for deep tissue imaging and multiplexing experiments with other fluorophores.[1]

[5] The streptavidin-biotin bond is one of the strongest non-covalent interactions known in

nature, ensuring stable and specific labeling of target molecules.[5][6]

Quantitative Data Summary
The following tables summarize the key quantitative parameters for utilizing Cy5-based probes

in live cell imaging applications.

Table 1: Photophysical Properties of Cy5
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Property Value Reference

Maximum Excitation

Wavelength
~650 nm [1][4]

Maximum Emission

Wavelength
~670 nm [1][4]

Color of Fluorescence Far-Red [4]

Key Advantages

Low background

autofluorescence, deep tissue

penetration

[1][6]

Table 2: Recommended Reagent Concentrations for Live Cell Labeling

Reagent
Recommended
Concentration

Application Reference

Streptavidin-Cy5 0.5 - 10 µg/mL
General live cell

staining
[6]

Streptavidin-Cy5 5 - 30 µg/mL
Immunofluorescence,

Flow Cytometry
[3][4]

DBCO-PEG4-Biotin 1 µM
Intracellular click

chemistry labeling
[7]

Cy5-azide 1 µM
Intracellular click

chemistry labeling
[7]

Experimental Workflow and Labeling Principle
The diagrams below illustrate the general experimental workflow for live cell imaging and the

principle of indirect labeling using the biotin-streptavidin system.
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Cell Preparation

Labeling

Imaging

Seed cells on imaging dish

Culture cells to desired confluency (e.g., 60-80%)

Wash cells with biotin-free buffer (e.g., HBSS)

Incubate with biotinylated primary molecule (e.g., antibody, ligand)

Wash to remove unbound primary molecule

Incubate with Streptavidin-Cy5 conjugate (protect from light)

Wash to remove unbound Streptavidin-Cy5

Add live cell imaging solution

Mount on microscope with environmental chamber (37°C, 5% CO2)

Acquire images using Cy5 settings (Ex: ~650nm, Em: ~670nm)

Minimize phototoxicity (low laser power, short exposure)

Click to download full resolution via product page

Caption: Experimental workflow for live cell imaging with Cy5-streptavidin.
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Caption: Principle of indirect labeling using biotin and Cy5-streptavidin.

Detailed Protocol: Labeling Cell Surface Proteins in
Live Cells
This protocol provides a method for labeling a specific cell surface protein using a biotinylated

primary antibody followed by detection with Streptavidin-Cy5.

Materials

Cells of interest cultured on glass-bottom imaging dishes

Biotinylated primary antibody specific to the target cell surface protein

Streptavidin-Cy5 conjugate (e.g., from Vector Labs, Lumiprobe)

Live Cell Imaging Solution (e.g., Invitrogen A14291DJ) or Hank's Balanced Salt Solution

(HBSS) with Ca2+/Mg2+.[8]

Biotin-free cell culture medium (Note: Avoid media like RPMI 1640 which contains biotin).[3]

[6]
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Bovine Serum Albumin (BSA) for blocking (optional)

Procedure

Cell Preparation:

Seed cells on a glass-bottom imaging dish at a density that will result in 60-80%

confluency on the day of the experiment.

Culture cells in a suitable, biotin-free medium in a humidified incubator at 37°C with 5%

CO2.

Primary Labeling:

Gently aspirate the culture medium from the cells.

Wash the cells twice with pre-warmed (37°C) Live Cell Imaging Solution or HBSS.

Dilute the biotinylated primary antibody to its optimal concentration (typically 1-10 µg/mL,

but should be optimized for each antibody) in imaging solution. If non-specific binding is a

concern, this solution can be supplemented with 1-2% BSA.

Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C.

Washing:

Remove the primary antibody solution.

Wash the cells three times with pre-warmed imaging solution, with a 5-minute incubation

for each wash, to ensure removal of all unbound antibodies.

Secondary Labeling with Streptavidin-Cy5:

Dilute the Streptavidin-Cy5 conjugate to the recommended concentration (e.g., 1-10

µg/mL) in pre-warmed imaging solution.[5][6] From this point forward, protect the sample

from direct light to prevent photobleaching.[5]

Add the Streptavidin-Cy5 solution to the cells.
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Incubate for 20-30 minutes at room temperature or 37°C, protected from light.

Final Washes:

Remove the Streptavidin-Cy5 solution.

Wash the cells three to five times with pre-warmed imaging solution to minimize

background fluorescence from unbound conjugate.

After the final wash, add fresh, pre-warmed imaging solution to the dish for imaging.

Live Cell Imaging:

Immediately transfer the imaging dish to the microscope equipped with an environmental

chamber set to 37°C and 5% CO2.[9]

Allow the dish to equilibrate for at least 10-15 minutes before imaging.

Locate the cells using brightfield or DIC microscopy.

Acquire fluorescent images using a filter set appropriate for Cy5 (Excitation: ~630-650 nm,

Emission: ~660-680 nm).[1]

Crucially, minimize phototoxicity and photobleaching: Use the lowest possible laser power

and the shortest exposure time that provides an adequate signal-to-noise ratio.[10][11][12]

Avoid prolonged or repeated exposure of the same field of view to the excitation light.[8]

Key Considerations for Live Cell Imaging
Maintaining Cell Health: The validity of live-cell imaging data depends on maintaining a

healthy, physiological environment for the cells.[9][10] This includes stable control of

temperature, humidity, and CO2 levels.[9][13]

Minimizing Phototoxicity: High-intensity light, especially at shorter wavelengths, can generate

reactive oxygen species that damage cellular components and lead to artifacts or cell death.

[11][12] Using far-red dyes like Cy5 helps mitigate this, but it is still essential to minimize light

exposure.[1][14]
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Signal-to-Noise Ratio: Optimizing the signal-to-noise ratio is critical.[11] This involves

choosing the right fluorophore, using appropriate filters, and ensuring efficient removal of

unbound fluorescent probes through thorough washing.[10] The biotin-streptavidin system

aids in achieving a high signal due to its amplification potential.[3]

Reagent Purity and Specificity: Use highly purified streptavidin conjugates to minimize non-

specific binding.[3] The specificity of the labeling is primarily determined by the biotinylated

primary molecule. Ensure its specificity for the target of interest is well-validated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Live Cell Imaging
Using Cy5-Biotin Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15541729#live-cell-imaging-protocol-using-cy5-
biotin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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